Mass Spectrometric Selectivity: Deuterated Internal Standard Eliminates Co-Elution Interference with Endogenous 7-Hydroxymethotrexate
The core differentiator of 7-Hydroxymethotrexate-d3 is its ability to be analytically distinguished from its non-deuterated counterpart (7-OH-MTX) by mass spectrometry. While the endogenous metabolite 7-OH-MTX and a non-deuterated standard are isobaric and chromatographically identical, the d3-labeled version exhibits a distinct mass-to-charge ratio (m/z) transition, enabling it to serve as a robust internal standard [1].
| Evidence Dimension | MS/MS Transition (m/z) |
|---|---|
| Target Compound Data | 474.2 → 327.2 (7-Hydroxymethotrexate-d3) |
| Comparator Or Baseline | 471.2 → 324.2 (7-Hydroxymethotrexate) |
| Quantified Difference | Δ m/z = +3.0 Da (precursor); +3.0 Da (product) |
| Conditions | MALDI-triple quadrupole MS/MS (Meesters et al., 2011) |
Why This Matters
This mass difference is essential for isotope dilution mass spectrometry (IDMS), allowing the internal standard to be differentiated from the target analyte in complex biological matrices, thereby enabling accurate correction for matrix effects and extraction recovery.
- [1] Meesters RJ, et al. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry. Bioanalysis. 2011;3(12):1369-1378. View Source
